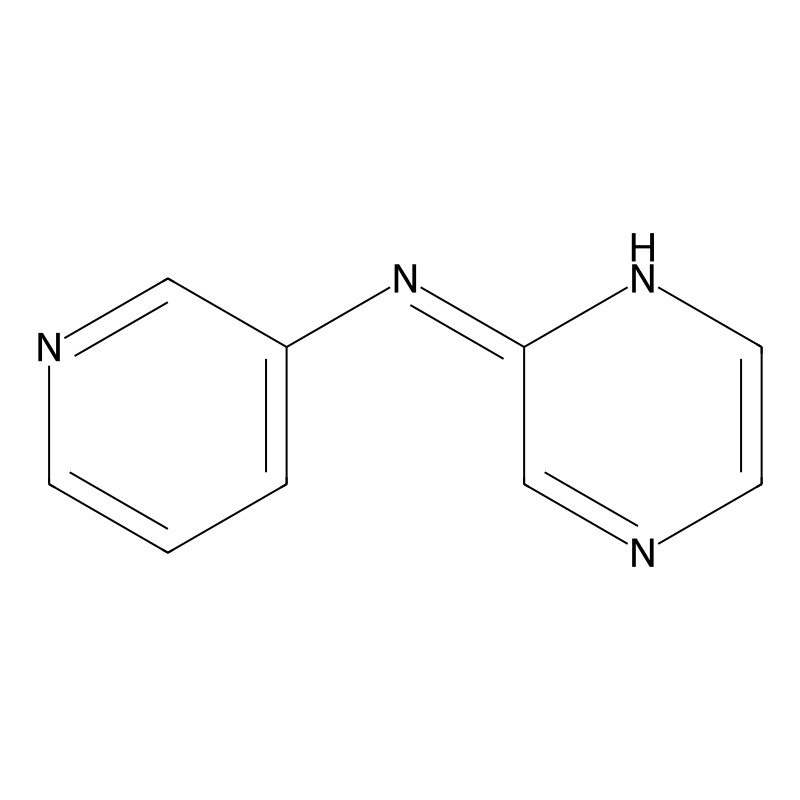N-(pyridin-3-yl)pyrazin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Medicinal Chemistry
Pyrrolopyrazine derivatives, which include a pyrazine ring, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The synthetic routes for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Drug Development
The pyrazine moiety is an important part of many clinically used drugs, including anticancer, diuretic, antidiabetic, antithrombotic, antidepressants or anti-infective (antituberculotics, bactericides and fungicides) agents . It offers many possibilities in drug development .
Nonlinear Optical (NLO) Technology
Pyrido[2,3-b]pyrazin based heterocyclic compounds have shown very remarkable contributions towards NLO technological applications .
Electrochemical Sensing of DNA
Compounds based on pyrido[2,3-b]pyrazin have been utilized for the first time in electrochemical sensing of DNA .
Antioxidant Activity
Pyrido[2,3-b]pyrazin based compounds have shown in vitro antioxidant activity .
Antiurease Activity
Compounds based on pyrido[2,3-b]pyrazin have shown antiurease activity .
Tuberculosis Therapy
Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Chemodivergent Synthesis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
Coordination Chemistry
Ru(III) complexes with pyrazine derivatives have been prepared. These include 2,3-bis(2-pyridyl)pyrazine (DPP), pyrazine-2-amidoxime (PAOX), pyrazine-2-thiocarboxamide (PTCA) and 2-amino-5-bromo-3-(methylamino)pyrazine (ABMAP). These compounds have been characterized using UV-Vis and FT-IR spectroscopy, elemental analysis, conductivity and more .
Antitubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
N-(pyridin-3-yl)pyrazin-2-amine is a heterocyclic compound characterized by the presence of a pyridine ring and a pyrazine moiety. It features an amine functional group attached to the pyrazine, which enhances its potential reactivity and biological activity. This compound is of interest due to its structural features that suggest possible interactions with biological targets, making it a candidate for pharmaceutical applications.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation: The amine can be acylated to form amides, which can further modify its biological properties.
- Cyclization Reactions: Under appropriate conditions, this compound may undergo cyclization to form more complex structures, potentially leading to derivatives with enhanced activity.
Research has indicated that compounds similar to N-(pyridin-3-yl)pyrazin-2-amine exhibit significant biological activities, including:
- Antimicrobial Properties: Compounds in this class have shown effectiveness against various pathogens, including Mycobacterium tuberculosis .
- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition: Certain structural analogs have been identified as inhibitors of specific enzymes, which could be leveraged for therapeutic interventions.
The synthesis of N-(pyridin-3-yl)pyrazin-2-amine can be achieved through several methods:
- Boron-Catalyzed Coupling: A common method involves the reaction between 2-amino-pyrazine and 3-bromopyridine in the presence of a boron catalyst, leading to the formation of the desired product .python
# Example reaction scheme2-Aminopyrazine + 3-Bromopyridine -> N-(pyridin-3-yl)pyrazin-2-amine - Metal-Free Oxidative Coupling: Recent advancements have introduced metal-free methods utilizing oxidative coupling techniques that simplify the synthesis while maintaining high yields .
- Condensation Reactions: Alternative approaches may involve condensation reactions between suitable precursors under acidic or basic conditions.
N-(pyridin-3-yl)pyrazin-2-amine has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development targeting infectious diseases and cancer.
- Agricultural Chemicals: Its antimicrobial properties may also find applications in developing agrochemicals aimed at protecting crops from pathogens.
Studies focusing on the interactions of N-(pyridin-3-yl)pyrazin-2-amine with biological targets are ongoing. Preliminary data suggest that it may interact with specific proteins or enzymes involved in disease pathways, potentially leading to therapeutic effects. The understanding of these interactions is crucial for optimizing its pharmacological profile.
N-(pyridin-3-yl)pyrazin-2-amine shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)pyrazin-2-amine | Similar pyridine and pyrazine rings | Antimicrobial and anticancer |
| N-(pyridin-4-yl)pyrazin-2-amine | Different position of pyridine substitution | Potential enzyme inhibitor |
| N-(pyrimidin-4-yl)pyrazin-2-amines | Pyrimidine instead of pyridine | Antiviral activity noted |
The uniqueness of N-(pyridin-3-yl)pyrazin-2-amine lies in its specific orientation and electronic properties derived from the arrangement of the pyridine and pyrazine rings, which may influence its reactivity and interactions more favorably compared to its analogs.








